molecular formula C13H14N2O2 B2925915 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1174307-24-4

5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2925915
CAS No.: 1174307-24-4
M. Wt: 230.267
InChI Key: BHLPTJOOSXVWMX-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde ( 1174307-24-4) is a high-purity chemical building block primarily utilized in medicinal chemistry and anticancer research. This compound, with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol, serves as a key synthetic intermediate for the development of novel therapeutic agents . Its primary research value lies in its role as a precursor for pyrazole-chalcone conjugates and other derivatives designed to inhibit tubulin polymerization . This mechanism targets the colchicine-binding site on β-tubulin, disrupting microtubule dynamics in rapidly dividing cells, which is a promising strategy for anticancer drug development . Studies have shown that such synthetic analogs exhibit significant in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers, making this aldehyde a valuable scaffold for structure-activity relationship (SAR) studies . The compound is supplied for laboratory research applications only. It is strictly for use by qualified professionals. Handle with appropriate safety precautions. Storage recommendations are typically at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

1,3-dimethyl-5-phenylmethoxypyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-12(8-16)13(15(2)14-10)17-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLPTJOOSXVWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174307-24-4
Record name 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Unfortunately, the search results provided do not contain information regarding the applications of "5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde." However, the search results do provide information on the applications of similar compounds, which may be relevant to your research.

Applications of Similar Pyrazole Compounds

  • Pharmaceutical Development Certain pyrazole compounds serve as key intermediates in synthesizing anti-inflammatory and analgesic drugs . Some 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides have been discovered as potent TGR5 agonists . Pharmaceutical compositions containing substituted pyrazole compounds can be used for treating diseases .
  • Agricultural Chemicals Certain pyrazole compounds are used in formulating agrochemicals to enhance the effectiveness of pesticides and herbicides, which helps improve crop yield and protection .
  • Material Science Some pyrazole compounds are employed in creating novel materials, including polymers and resins, which can offer improved durability and performance in various applications .
  • Research Reagents As a versatile reagent, some pyrazole compounds are utilized in organic synthesis and analytical chemistry, aiding researchers in developing new chemical reactions and methodologies .
  • Anticancer Agents Pyrazole derivatives have shown potential in inhibiting the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Certain pyrazole-chalcone conjugates have been designed and synthesized for evaluation as potential anticancer agents, demonstrating cytotoxicity against breast, cervical, and prostate cancer cell lines .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Key structural variations among pyrazole-4-carbaldehyde derivatives lie in the substituents at the 5-position and the N1/N3 positions. Below is a comparative analysis:

Table 1: Structural and Crystallographic Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Dihedral Angle (Pyrazole-Aromatic Ring) Intermolecular Interactions References
5-(Benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde 5-benzyloxy, 1,3-dimethyl 244.27 Not reported Not reported
5-(2,4-Dichlorophenoxy)-1,3-dimethyl 5-(2,4-Cl₂-phenoxy), 1,3-dimethyl 286.13 72.8° C–H⋯O hydrogen bonds
5-(4-Chlorophenoxy)-3-methyl-1-phenyl 5-(4-Cl-phenoxy), 3-Me, 1-Ph 300.73 45.99° (vs. phenyl) C–H⋯π interactions
5-(2-Chlorophenoxy)-1,3-dimethyl (oxime) 5-(2-Cl-phenoxy), oxime 267.72 83.3° O–H⋯N hydrogen bonds

Key Observations:

  • Dihedral Angles: The angle between the pyrazole and aromatic rings varies significantly (45.99°–83.3°), influencing molecular conformation and crystal packing. For example, 5-(2,4-dichlorophenoxy)-1,3-dimethyl exhibits a 72.8° dihedral angle, promoting C–H⋯O interactions along the [01-1] axis , whereas the oxime derivative forms O–H⋯N bonds due to its planar oxime group .
  • Benzyloxy groups, being bulkier, may reduce solubility in polar solvents .

Example :

  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl: Synthesized via refluxing 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with 4-chlorophenol in DMSO/KOH .
  • Oxime Derivatives: Formed by reacting aldehydes with hydroxylamine hydrochloride, as seen in 5-(2-chlorophenoxy)-1,3-dimethyl oxime .

Physicochemical Properties

  • Lipophilicity: Benzyloxy groups increase logP values compared to chlorophenoxy substituents, impacting bioavailability.
  • Melting Points : Crystalline derivatives with strong intermolecular interactions (e.g., hydrogen bonds) exhibit higher melting points. For instance, oxime derivatives form robust O–H⋯N networks, enhancing thermal stability .

Biological Activity

5-(benzyloxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole class, characterized by its unique chemical structure that includes a benzyloxy group and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research, as well as its promising applications in cancer therapy.

Chemical Structure and Properties

The structural formula of this compound highlights the arrangement of its functional groups:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Benzyloxy Group : Attached at the 5-position of the pyrazole ring.
  • Aldehyde Group : Located at the 4-position.

This specific substitution pattern contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could make it beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Anticancer Activity

A notable area of research involves the anticancer potential of this compound. Recent studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Selectivity
MCF-7 (Breast)2.13 ± 0.80High
SiHa (Cervical)4.34 ± 0.98Moderate
PC-3 (Prostate)4.46 ± 0.53Moderate
HEK-293T (Normal)>50Low

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. It may act as an inhibitor or modulator of enzymes involved in cell proliferation and survival pathways, particularly in cancer cells. Molecular docking studies have suggested that it binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its bioactivity:

  • Synthesis and Characterization : Various derivatives were synthesized through reactions involving substituted acetophenones and characterized using NMR and mass spectrometry.
  • In Vitro Cytotoxicity Studies : These studies confirmed that certain derivatives had enhanced potency against specific cancer cell lines compared to the parent compound.
  • Molecular Docking Studies : These studies provided insights into binding affinities and potential interactions with target proteins involved in cancer progression.

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